
1H-Indole, 3-(4,5-dihydro-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3-(4,5-dihydro-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- is a complex organic compound that features an indole core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The indole core can be synthesized through Fischer indole synthesis, followed by the introduction of the pyrazole ring via cyclization reactions. The dinitrophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole, 3-(4,5-dihydro-1-(2,4-dinitrophenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)-
- 1H-Indole, 3-(4,5-dihydro-1-(2,4-dinitrophenyl)-3-(4-hydroxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)-
Uniqueness
The unique combination of functional groups in 1H-Indole, 3-(4,5-dihydro-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)- imparts specific chemical and physical properties that may not be present in similar compounds. This uniqueness can be leveraged in designing molecules with targeted biological activity or specific material properties.
Properties
CAS No. |
76195-79-4 |
|---|---|
Molecular Formula |
C31H25N5O6 |
Molecular Weight |
563.6 g/mol |
IUPAC Name |
3-[2-(2,4-dinitrophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-2-(4-methoxyphenyl)-1H-indole |
InChI |
InChI=1S/C31H25N5O6/c1-41-22-12-7-19(8-13-22)26-18-29(34(33-26)27-16-11-21(35(37)38)17-28(27)36(39)40)30-24-5-3-4-6-25(24)32-31(30)20-9-14-23(42-2)15-10-20/h3-17,29,32H,18H2,1-2H3 |
InChI Key |
CZRKXAFWKUSRJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)OC)C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



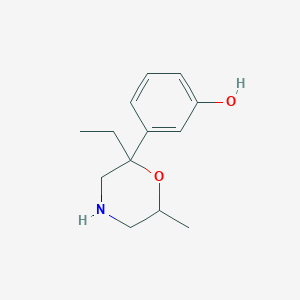
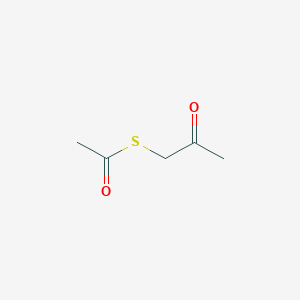
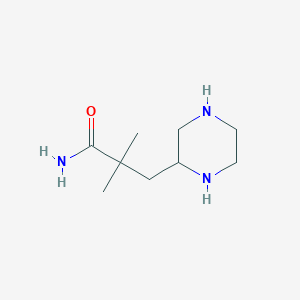
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803643.png)

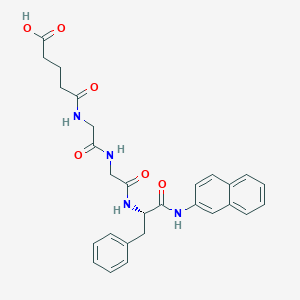
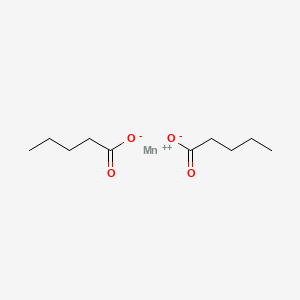
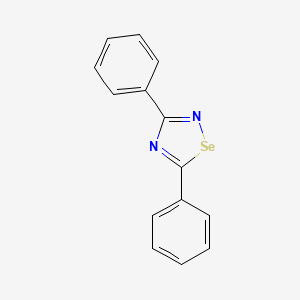
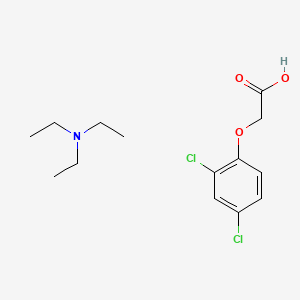
![2-Chloro-5-[[[[3-(3,5-dibromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13803687.png)
![1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine](/img/structure/B13803694.png)

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13803710.png)
